3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with two quinazolinone moieties linked by a butane-1,4-diyl bridge, each bearing a trichloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] typically involves the reaction of isatoic anhydride with ammonium acetate and aromatic aldehydes under microwave irradiation. This method is efficient and yields high purity products in a short reaction time . The reaction is promoted by catalysts such as 3,3’-butane-1,4-diylbis[1,2-dimethyl-1H-imidazol-3-ium] dibromide, which can be recovered and reused without significant loss of reactivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis in industrial settings can significantly reduce reaction times and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the trichloromethyl groups, potentially leading to the formation of different functional groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] involves its interaction with specific molecular targets, such as enzymes and receptors. The trichloromethyl groups and quinazolinone moieties play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,3’-butane-1,4-diylbis[1,2-dimethyl-1H-imidazol-3-ium] dibromide: Used as a catalyst in the synthesis of quinazolinones.
3,3’-butane-1,4-diylbis[oxy]bispropanamine: Known for its applications in polymer chemistry.
Uniqueness
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is unique due to its dual quinazolinone structure and the presence of trichloromethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H16Cl6N4O2 |
---|---|
Molecular Weight |
581.1 g/mol |
IUPAC Name |
3-[4-[4-oxo-2-(trichloromethyl)quinazolin-3-yl]butyl]-2-(trichloromethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16Cl6N4O2/c23-21(24,25)19-29-15-9-3-1-7-13(15)17(33)31(19)11-5-6-12-32-18(34)14-8-2-4-10-16(14)30-20(32)22(26,27)28/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
SMQQZIHFLGQSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(Cl)(Cl)Cl)CCCCN3C(=O)C4=CC=CC=C4N=C3C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.